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molecular formula C10H13BrN2O2 B056480 tert-Butyl (2-bromopyridin-3-yl)carbamate CAS No. 116026-98-3

tert-Butyl (2-bromopyridin-3-yl)carbamate

Cat. No. B056480
M. Wt: 273.13 g/mol
InChI Key: QYWNZOFKKFIZAL-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

Diphenylphosphorylazide was added to a solution of 2-bromonicotinic acid (15.0 g, 74.0 mmol) and triethylamine (11.4 mL, 81.4 mmol) in 140 mL of anhydrous tert-butanol. The reaction mixture was stirred under reflux for 2 hours, cooled to room temperature, and concentrated in vacuo. The residue was dissolved in 150 mL of ethyl acetate and washed with three 50 mL portions of water, three 50 mL portions of saturated aqueous sodium bicarbonate, and with two 50 mL portions of brine. The organic layer was dried over magnesium sulfate (MgSO4), filtered, and concentrated in vacuo. The residue crystallized upon standing to give 15.3 g of the title product (76% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])C=CC=CC=1.[Br:18][C:19]1[N:27]=[CH:26][CH:25]=[CH:24][C:20]=1C(O)=O.C([N:30]([CH2:33]C)CC)C.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>>[C:35]([O:39][C:33](=[O:8])[NH:30][C:20]1[C:19]([Br:18])=[N:27][CH:26]=[CH:25][CH:24]=1)([CH3:38])([CH3:37])[CH3:36]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=N1
Name
Quantity
11.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
140 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 150 mL of ethyl acetate
WASH
Type
WASH
Details
washed with three 50 mL portions of water, three 50 mL portions of saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue crystallized

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C(=NC=CC1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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